Fmoc-Ala-OPfp

Vue d'ensemble

Description

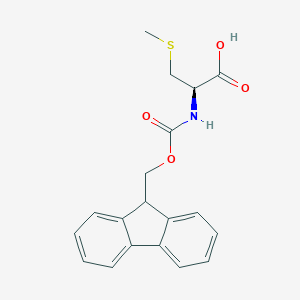

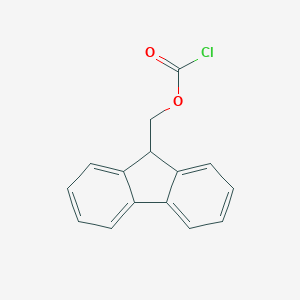

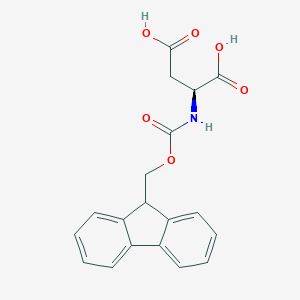

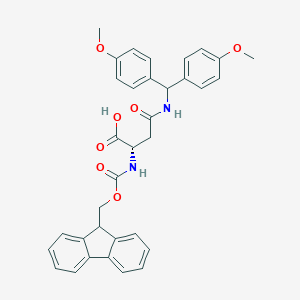

Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS) as a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues .

Synthesis Analysis

Fmoc-Ala-OPfp is synthesized for use in solid-phase peptide synthesis (SPPS). The process involves the formation of a pentafluorophenyl ester for the coupling of alanine amino-acid residues . The synthesis of Fmoc-Ala-OPfp is potentially useful for proteomics studies .

Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OPfp is C24H16F5NO4, and it has a molar mass of 477.38 g/mol . Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Chemical Reactions Analysis

Fmoc-Ala-OPfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . Fmoc-Ala-OPfp has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .

Physical And Chemical Properties Analysis

Fmoc-Ala-OPfp is a white to light yellow powder . It has a melting point of 170-185 °C . It is soluble in DMF .

Applications De Recherche Scientifique

Specific Application: Self-Assembly of Fmoc Protected Aliphatic Amino Acids

- Summary of the Application: The self-assembly of Fmoc protected single amino acids, including Fmoc-Ala-OPfp, has attracted great interest due to their ease of synthesis and applications as functional materials . Smaller assembly units enable synthetic convenience and potentially broader adoption .

- Methods of Application or Experimental Procedures: The study demonstrated the ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results or Outcomes: The study showed that FmocA can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It was demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Peptide Synthesis

- Summary of the Application: Fmoc-Ala-OPfp is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and research.

- Methods of Application or Experimental Procedures: Fmoc-Ala-OPfp is used in Fmoc solid-phase peptide synthesis (SPPS), a method for peptide synthesis where the C-terminus of the peptide is attached to an insoluble support .

- Results or Outcomes: The use of Fmoc-Ala-OPfp enables bromophenol blue monitoring of amide bond formation .

Construction of Hydrogels

- Summary of the Application: Fmoc-functionalized amino acids, including Fmoc-Ala-OPfp, have been used to construct hydrogels . Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain significant amounts of water. They find a wide range of applications in fields such as drug delivery, tissue engineering, and environmental science.

- Methods of Application or Experimental Procedures: The construction of hydrogels involves the self-assembly of Fmoc-functionalized amino acids. The self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The study demonstrated that Fmoc-functionalized amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These hydrogels exhibit several advantages such as pH-controlled ambidextrous gelation, high thermal stability, and high kinetic and mechanical stability .

Antimicrobial Materials

- Summary of the Application: Self-assembling materials, including those formed from Fmoc protected amino acids like Fmoc-Ala-OPfp, can find diverse applications such as antimicrobial materials . These materials can be used to prevent or combat microbial infections in various settings.

- Methods of Application or Experimental Procedures: The self-assembly of Fmoc protected amino acids is driven by aromatic π–π stacking and hydrogen bonding interactions . The specific procedures and parameters would depend on the desired properties of the antimicrobial material.

- Results or Outcomes: The study demonstrated that self-assembling materials can be designed to have antimicrobial properties . The specific results, including quantitative data or statistical analyses, would depend on the specific experimental setup.

Emulsifiers for Food, Cosmetic, and Biomedical Industries

- Summary of the Application: Self-assembling materials, including those formed from Fmoc protected amino acids like Fmoc-Ala-OPfp, can be used as emulsifiers in food, cosmetic, and biomedical industries . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water.

- Methods of Application or Experimental Procedures: The self-assembly of Fmoc protected amino acids is driven by aromatic π–π stacking and hydrogen bonding interactions . The specific procedures and parameters would depend on the desired properties of the emulsion.

- Results or Outcomes: The study demonstrated that self-assembling materials can be designed to act as effective emulsifiers . The specific results, including quantitative data or statistical analyses, would depend on the specific experimental setup.

Safety And Hazards

Orientations Futures

Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters . The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453673 | |

| Record name | Fmoc-Ala-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-OPfp | |

CAS RN |

86060-86-8 | |

| Record name | Fmoc-Ala-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.